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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the secondary metabolites

produced by the fungus Stachybotrys chartarum. It is designed to be a valuable resource for

researchers, scientists, and professionals in drug development, offering detailed information on

the diverse chemical entities synthesized by this organism, their biosynthesis, and methods for

their analysis. The guide includes quantitative data on metabolite production, detailed

experimental protocols, and visualizations of key biosynthetic pathways and workflows.

Introduction to Stachybotrys chartarum and its
Secondary Metabolites
Stachybotrys chartarum, commonly known as black mold, is a toxigenic fungus frequently

found in damp environments.[1] This mold is capable of producing a wide array of structurally

diverse secondary metabolites, which are of significant interest due to their potent biological

activities. These compounds fall into several chemical classes, including macrocyclic

trichothecenes, atranones, phenylspirodrimanes, and others.[1][2][3]

The production of specific secondary metabolites is a key characteristic used to differentiate

strains of S. chartarum into distinct chemotypes and genotypes. The two primary chemotypes

are designated 'S' and 'A'. Chemotype S strains are characterized by the production of highly

toxic macrocyclic trichothecenes, such as satratoxins. In contrast, chemotype A strains produce

less toxic atranones and do not produce macrocyclic trichothecenes.[2][4] Both chemotypes
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are known to produce phenylspirodrimanes.[5] Based on the presence or absence of the gene

clusters responsible for the biosynthesis of these toxins, S. chartarum can be further classified

into three genotypes: S, A, and H.[2][6]

The diverse biological activities of these compounds, ranging from potent cytotoxicity to

immunosuppressive effects, make them a subject of intense research for potential therapeutic

applications and for understanding their role in human and animal health.

Major Classes of Secondary Metabolites
Stachybotrys chartarum produces a rich diversity of secondary metabolites. The most

prominent and well-studied classes are detailed below.

Macrocyclic Trichothecenes
Macrocyclic trichothecenes (MTs) are a class of highly toxic sesquiterpenoid mycotoxins

produced exclusively by chemotype S strains of S. chartarum.[2] These compounds are potent

inhibitors of eukaryotic protein synthesis, binding to the 60S ribosomal subunit.[2][7] This mode

of action is the primary basis for their cytotoxicity.[2] The most well-known macrocyclic

trichothecenes from S. chartarum include satratoxins (e.g., satratoxin G, H, and F), roridins

(e.g., roridin E and L-2), and verrucarins (e.g., verrucarin J).[8]

Atranones
Atranones are a class of diterpenoid metabolites that are characteristic of chemotype A strains

of S. chartarum.[2] While generally considered less toxic than the macrocyclic trichothecenes,

atranones still exhibit significant biological activities.

Phenylspirodrimanes
Phenylspirodrimanes are a large and structurally diverse class of meroterpenoids produced by

both chemotypes of S. chartarum.[5] These compounds are characterized by a spirocyclic

drimane core linked to a phenyl group. Stachybotrylactam is a well-known example of a

phenylspirodrimane.

Quantitative Analysis of Secondary Metabolite
Production
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The production of secondary metabolites by Stachybotrys chartarum is highly dependent on

various environmental and nutritional factors. The tables below summarize quantitative data on

the production of key mycotoxins under different culture conditions.

Table 1: Production of Macrocyclic Trichothecenes and Stachybotrylactam by S. chartarum

Genotype S on Various Culture Media[2][9]

Mycotoxin

Potato
Dextrose
Agar (PDA)
(ng/g)

Cellulose
Agar (CEL)
(ng/g)

Malt Extract
Agar (MEA)
(ng/g)

Glucose
Yeast
Peptone
Agar (GYP)
(ng/g)

Sabouraud
Dextrose
Agar (SAB)
(ng/g)

Roridin E 198,956.6 - -

Satratoxin H 29,601.4 - -

Satratoxin G 4,520.4 - -

Verrucarin J 202.4 - -

Satratoxin F 127.0 - -

Roridin L-2 77.3 - -

Stachybotryla

ctam
-

5093.3 -

7442.6
-

645.2 -

2825.4

645.2 -

2825.4

Data represents the highest concentrations measured in the cited study. "-" indicates data not

reported. LOD: Limit of Detection

Table 2: Production of Spirocyclic Drimanes by S. chartarum on Different Culture Media[5]
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Metabolite
Potato Dextrose Agar
(PDA) (ng/g)

Malt Extract Agar (MEA)
(ng/g)

Stachybotryamide 109,000 62,500

Stachybotrylactam 27,100 46,300

Antibiotic F 1839 A 6,470 10,200

Aurantin 67.1 -

Orsellinic acid 21,500 -

Data from a single study and may vary between strains and specific culture conditions.

Table 3: Effect of Temperature and Water Activity (aw) on Satratoxin G Production

Temperature (°C) Water Activity (aw)
Satratoxin G Production
(µg/g mycelia)

15 0.995 Maximal

20 0.98 ~250

25 0.98
<1.6 (for a non-toxigenic

strain)

Optimal conditions for growth and toxin production often differ.

Biosynthesis of Secondary Metabolites
The biosynthesis of the major secondary metabolites in Stachybotrys chartarum is governed by

specific gene clusters. The satratoxin (sat) and atranone (atr) gene clusters are responsible for

the production of macrocyclic trichothecenes and atranones, respectively.[2][6]

Satratoxin Biosynthesis Pathway
The biosynthesis of satratoxins and other macrocyclic trichothecenes is a complex process

involving a core trichothecene gene cluster (TRI) and additional chemotype-specific satratoxin

clusters (SC1, SC2, SC3).[2][10] The TRI cluster is responsible for the synthesis of the core

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC9027890/
https://www.mdpi.com/2072-6651/14/8/515
https://pmc.ncbi.nlm.nih.gov/articles/PMC9027890/
https://pubmed.ncbi.nlm.nih.gov/19422915/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13832596?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


trichothecene skeleton, while the SC clusters are involved in the modifications that lead to the

final macrocyclic structures. The tri5 gene, encoding trichodiene synthase, is a key enzyme in

the initial steps of the pathway.[11]

Core Trichothecene Biosynthesis (TRI Cluster)

Macrocyclic Ring Formation (SAT Clusters)

Farnesyl pyrophosphate Trichodiene
tri5 (Trichodiene Synthase)

Isotrichodiol
Oxygenation steps

Trichothecene Skeleton
Cyclization & Hydroxylation

Satratoxins

Esterification

Polyketide Precursors Macrocyclic Moiety
PKS & other enzymes (sat genes)
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Caption: Proposed biosynthetic pathway for satratoxins.

Atranone Biosynthesis Pathway
The biosynthesis of atranones is controlled by the atranone gene cluster (AC1 and AC2).[2][10]

This pathway is distinct from the satratoxin pathway and is only active in chemotype A strains.

Geranylgeranyl pyrophosphate Dolabellane Diterpenes
atr genes

Atranone Precursors
Oxidations & Rearrangements (atr genes)

Atranones

Click to download full resolution via product page

Caption: Simplified biosynthetic pathway for atranones.

Regulation of Secondary Metabolite Production
The regulation of secondary metabolite biosynthesis in S. chartarum is a complex process that

is not yet fully understood. However, several factors are known to influence mycotoxin

production.
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Production of satratoxins is often linked to sporulation, suggesting shared regulatory elements.

[7] In other fungi like Aspergillus and Fusarium, G-protein signaling pathways are known to

regulate both mycotoxin production and sporulation, and it is hypothesized that similar

mechanisms may be at play in S. chartarum.[7][12] Environmental cues such as nutrient

availability (carbon and nitrogen sources), temperature, and water activity also play a crucial

role in modulating the expression of biosynthetic gene clusters.[8]

Environmental Signals

G-protein Signaling Pathway

Nutrient Availability

Transcription Factors

Biosynthetic Gene Clusters (sat/atr)

Mycotoxin Production

Click to download full resolution via product page

Caption: Hypothetical regulatory pathway for mycotoxin production.

Experimental Protocols
Fungal Culture and Metabolite Extraction
A general workflow for the analysis of S. chartarum secondary metabolites is outlined below.
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Caption: General workflow for metabolite analysis.
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Protocol for Metabolite Extraction from Agar Cultures:

Culture Preparation: Inoculate S. chartarum onto a suitable agar medium (e.g., PDA or MEA)

and incubate under appropriate conditions (e.g., 25°C in the dark for 14-21 days).

Extraction:

Excise agar plugs from the fungal colony.

Place the plugs in a vial with a suitable extraction solvent (e.g., a mixture of ethyl acetate,

dichloromethane, and methanol (3:2:1, v/v/v) with 1% formic acid).[13]

Extract the metabolites using sonication for approximately 60 minutes.[13]

Sample Preparation for Analysis:

Filter the extract to remove fungal biomass and agar debris.

Evaporate the solvent to dryness under a stream of nitrogen.

Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g.,

acetonitrile/water).

LC-MS/MS Analysis
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance

liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (MS/MS) is

typically used for the analysis of S. chartarum mycotoxins.

Chromatographic Conditions (Example):

Column: A C18 reversed-phase column is commonly employed.

Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol),

often with additives like formic acid or ammonium acetate to improve ionization.[5]

Flow Rate: Dependent on the column dimensions and particle size.

Column Temperature: Maintained at a constant temperature (e.g., 40°C).
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Mass Spectrometry Conditions (Example):

Ionization Source: Electrospray ionization (ESI) is typically used, often in both positive and

negative ion modes to detect a wider range of metabolites.[3]

Analysis Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification of

known mycotoxins, providing high sensitivity and selectivity. For each compound, specific

precursor-to-product ion transitions are monitored.

Quantification:

Quantification is achieved by comparing the peak areas of the analytes in the samples to those

of authentic reference standards. A calibration curve is generated using serial dilutions of the

standards.

Conclusion and Future Directions
Stachybotrys chartarum is a prolific producer of a diverse array of secondary metabolites with

significant biological activities. This guide has provided a detailed overview of the major classes

of these compounds, quantitative data on their production, insights into their biosynthetic

pathways, and protocols for their analysis.

While significant progress has been made in identifying and characterizing these metabolites,

further research is needed to fully elucidate the regulatory networks that control their

biosynthesis. A deeper understanding of the signaling pathways and transcription factors

involved will be crucial for manipulating the production of these compounds for potential

biotechnological and pharmaceutical applications. Furthermore, continued exploration of the

metabolome of S. chartarum is likely to reveal novel compounds with unique biological

properties, opening new avenues for drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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